4-hydroxy-2-Methyl-5-nitrobenzaldehyde
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Overview
Description
4-hydroxy-2-Methyl-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzaldehyde, featuring a hydroxyl group, a methyl group, and a nitro group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-Methyl-5-nitrobenzaldehyde typically involves nitration and formylation reactions. One common method is the nitration of 4-hydroxy-2-methylbenzaldehyde using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-Methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzaldehydes and related compounds.
Scientific Research Applications
4-hydroxy-2-Methyl-5-nitrobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxy-2-Methyl-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-nitrobenzaldehyde: Similar structure but lacks the methyl group.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of a nitro group.
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but with different positioning of the hydroxyl and nitro groups .
Uniqueness
4-hydroxy-2-Methyl-5-nitrobenzaldehyde is unique due to the presence of both a methyl group and a nitro group on the benzene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1246085-72-2 |
---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.14548 |
Synonyms |
4-hydroxy-2-Methyl-5-nitrobenzaldehyde |
Origin of Product |
United States |
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